molecular formula C12H18CaO14 B7881947 Calcium 5-ketogluconate

Calcium 5-ketogluconate

Cat. No.: B7881947
M. Wt: 426.34 g/mol
InChI Key: HNXKHQGRMMZMKP-UINDWOIOSA-L
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Description

Calcium 5-ketogluconate is a calcium salt of 5-ketogluconic acid, a derivative of gluconic acidIt is known for its role as a precursor in the synthesis of tartrate, a valuable compound used in several industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 5-ketogluconate can be synthesized through the oxidation of glucose using specific strains of bacteria such as Gluconobacter japonicus. The process involves the conversion of glucose to gluconate, which is then further oxidized to 5-ketogluconate. The addition of calcium chloride to the reaction medium facilitates the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of bioreactors where Gluconobacter japonicus is cultured under controlled conditions. The optimization of factors such as pH, temperature, and the concentration of calcium ions is crucial to maximize yield. The addition of calcium chloride has been shown to enhance the production efficiency by maintaining the activity of pyrroloquinoline quinone-dependent glycerol dehydrogenase, an enzyme critical for the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Calcium 5-ketogluconate undergoes several types of chemical reactions, including:

    Oxidation: The primary reaction involved in its synthesis.

    Reduction: Can be reduced back to gluconate under specific conditions.

    Substitution: Reacts with various reagents to form different derivatives.

Common Reagents and Conditions

    Oxidation: Utilizes oxygen and specific bacterial enzymes.

    Reduction: Requires reducing agents such as sodium borohydride.

    Substitution: Involves reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Produces 5-ketogluconate.

    Reduction: Yields gluconate.

    Substitution: Forms various alkylated derivatives.

Scientific Research Applications

Calcium 5-ketogluconate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium 5-ketogluconate involves its interaction with specific enzymes and metabolic pathways. The compound acts as a substrate for pyrroloquinoline quinone-dependent glycerol dehydrogenase, facilitating the oxidation of gluconate to 5-ketogluconate. This process is crucial for the synthesis of tartrate and other derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Calcium 2-ketogluconate
  • Calcium 2,5-diketogluconate

Uniqueness

Calcium 5-ketogluconate is unique due to its specific role as a precursor in the synthesis of tartrate. Unlike calcium gluconate, which is primarily used as a calcium supplement, this compound has specialized applications in industrial processes and scientific research .

Properties

IUPAC Name

calcium;(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-5,7,9-11H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+,5-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXKHQGRMMZMKP-UINDWOIOSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.C(C(=O)C(C(C(C(=O)[O-])O)O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.C(C(=O)[C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18CaO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

815-89-4 (Parent)
Record name Calcium 5-ketogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2045078
Record name Calcium 5-ketogluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-36-8
Record name Calcium 5-ketogluconate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium 5-ketogluconate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium bis[D-xylo-hex-5-ulosonate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.398
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM 5-KETOGLUCONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C59PKC55M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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